molecular formula C17H15ClN2O2S2 B2706100 Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 731001-96-0

Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2706100
CAS No.: 731001-96-0
M. Wt: 378.89
InChI Key: MHJLDMRMGLPZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by:

  • A chloro group at position 4 of the pyrimidine ring.
  • A methyl group at position 5 of the thiophene ring.
  • A (phenylthio)methyl substituent at position 2.
  • An ethyl ester at position 5.

Thienopyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine scaffold, often explored for their anticancer and antiproliferative properties .

Properties

IUPAC Name

ethyl 4-chloro-5-methyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-3-22-17(21)14-10(2)13-15(18)19-12(20-16(13)24-14)9-23-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLDMRMGLPZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including neuropharmacology, microbiology, and oncology.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with several substituents:

  • Chloro group at the 4-position
  • Methyl group at the 5-position
  • Phenylthio group at the 2-position
  • Carboxylate group at the 6-position

These structural characteristics contribute to its reactivity and potential biological interactions.

Neuroprotective Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant neuroprotective effects. This compound has been utilized in synthesizing triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties. In vitro studies demonstrated that certain synthesized compounds reduced the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

The compound has also been studied for its antibacterial activity. A series of pyrimidine derivatives synthesized using this compound were evaluated against various bacterial strains. The results indicated that some derivatives exhibited notable antibacterial effects, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been reported to possess anticancer properties. The compound's structural analogs have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT1080 (fibrosarcoma). For instance, one study highlighted that certain derivatives showed IC50 values in the low nanomolar range against MCF-7 cells, indicating strong antiproliferative activity . The mechanism of action is believed to involve inhibition of protein kinases associated with tumor proliferation.

The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules. Potential mechanisms include:

  • Inhibition of Protein Kinases : Compounds with similar structures have shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression.
  • Modulation of Apoptosis : The reduction in apoptosis markers suggests a role in promoting cell survival under stress conditions.

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Study ANeuroprotective effects observedHuman neuronal cellsNot specified
Study BAntibacterial activity against multiple strainsVarious bacterial strainsNot specified
Study CCytotoxicity against breast cancer cellsMCF-79.1 nM
Study DInhibition of EGFR-TKMCF-71.83 ng/mL

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

Chloro vs. Amino Groups
  • Target Compound : The chloro group at position 4 is a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or morpholine) .
  • Ethyl 4-amino-5-methyl-2-benzyl-thieno[2,3-d]pyrimidine-6-carboxylate (2): Replacing chloro with an amino group improves hydrogen-bonding capacity and antiproliferative activity, as seen in studies where 4-amino derivatives exhibited cytotoxicity against cancer cell lines .
Chloro vs. Morpholino Groups
  • Ethyl 4-chloro-5-methyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate: Substitution with morpholine enhances solubility and bioavailability. Morpholino derivatives are often prioritized in drug design for their balanced pharmacokinetics .

Substituent Variations at Position 2

(Phenylthio)methyl vs. Aryl Groups
  • Ethyl 5-methyl-4-morpholino-2-(3-nitrophenyl)thieno[2,3-d]pyrimidine-6-carboxylate (IIIf): Aryl groups like 3-nitrophenyl enhance π-π stacking interactions, improving binding affinity in enzyme inhibition assays .
(Phenylthio)methyl vs. Heterocyclic Groups

Ring System Modifications

Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
  • Ethyl 5-methyl-4-morpholino-2-(3-methylphenylamino)-furo[2,3-d]pyrimidine-6-carboxylate: Replacing sulfur with oxygen in the fused ring reduces aromaticity and alters electronic properties. Furo derivatives exhibit moderate cytotoxicity against lung cancer cells, suggesting thieno derivatives may have distinct bioactivity due to sulfur’s electronegativity .

Anticancer Potential

  • Target Compound : The chloro group at position 4 makes it a precursor for active derivatives rather than a terminal therapeutic agent. Its reactivity allows for the synthesis of compounds with substituted amines or thioureas, which show enhanced cytotoxicity .
  • Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c): Exhibits antiproliferative activity with a melting point of 174–176°C, indicating stable crystalline structures conducive to drug formulation .

Physicochemical Properties

Compound Substituents (Position 4/2) Melting Point (°C) Key Features
Target Compound Cl / (Phenylthio)methyl Not Reported High reactivity for derivatization
Ethyl 4-amino-2-benzyl derivative (2) NH2 / Benzyl Not Reported Antiproliferative activity
Ethyl 4-morpholino-2-(3-nitrophenyl) (IIIf) Morpholino / 3-Nitrophenyl Light beige powder Enhanced π-π stacking
Ethyl 4-(benzimidazol-5-ylamino) (14a) NH-Benzimidazole / H 250–251 High thermal stability

Comparison with Analogues

  • Amino Derivatives: Synthesized via nucleophilic substitution of chloro groups with amines, often using ethanol and triethylamine as solvents .
  • Morpholino Derivatives: Employ microwave-assisted reactions or reflux with morpholine to improve yields .

Q & A

What are the common synthetic routes for Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate?

Level : Basic
Methodological Answer :
The synthesis typically involves cyclization and substitution reactions. A key approach (derived from thieno[2,3-d]pyrimidine chemistry) starts with a pyrimidine-carbonitrile precursor. For example, 4-chloro-2-methylthio-5-pyrimidinecarbonitrile reacts with ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate to form the thieno[2,3-d]pyrimidine core . Subsequent displacement of the methylthio group with phenylthio-containing nucleophiles introduces the [(phenylthio)methyl] substituent. The ethyl carboxylate group is retained or introduced via esterification during cyclization. Recrystallization from ethyl acetate/ethanol mixtures (3:2) yields pure crystals suitable for characterization .

How is the crystal structure of this compound determined, and what are the key structural features?

Level : Basic
Methodological Answer :
Single-crystal X-ray diffraction is the gold standard. The thieno[2,3-d]pyrimidine core exhibits puckering, with deviations from planarity (e.g., C5 atom deviates by 0.224 Å in related structures) . Key features include:

  • Dihedral angles : The fused thiazolopyrimidine ring forms an 80.94° angle with the phenyl ring, influencing steric interactions .
  • Hydrogen bonding : C–H···O bonds create chains along the crystallographic axis, stabilizing the lattice .
  • Substituent conformations : The phenylthio methyl group adopts a specific orientation to minimize steric clashes.

What challenges arise in synthesizing this compound, and how can they be addressed?

Level : Advanced
Methodological Answer :
Challenges :

  • Low reactivity of ester groups : Direct amidation of the ethyl carboxylate is hindered, requiring peptide coupling reagents (e.g., HATU or DCC) for derivatization .
  • Byproducts during cyclization : Competing pathways may form dechlorinated intermediates.
    Solutions :
  • Optimize reaction conditions (e.g., sodium acetate as a base in acetic acid/acetic anhydride mixtures) to favor cyclization .
  • Use high-resolution mass spectrometry (HRMS) and NMR to track intermediates and adjust stoichiometry .

How do structural modifications at specific positions influence biological activity?

Level : Advanced
Methodological Answer :
Substituent effects are critical:

PositionModificationBiological ImpactEvidence Source
2Phenylthio vs. morpholineAlters kinase/HDAC inhibition
4Cl vs. NH2Enhances cytotoxicity or solubility
6Ethyl ester vs. amideModifies bioavailability

For example, replacing the phenylthio group with a morpholin-4-ylmethyl group (as in CAS 735305-32-5) shifts activity toward chimeric kinase targets .

How can conflicting data in biological assays be analyzed?

Level : Advanced
Methodological Answer :
Steps to resolve contradictions :

Control experiments : Verify assay conditions (e.g., cell line viability, solvent effects) .

Structural validation : Confirm compound purity via X-ray crystallography or HPLC .

Computational docking : Compare binding modes of active vs. inactive derivatives (e.g., using Autodock Vina) to identify critical interactions .

SAR studies : Systematically vary substituents and correlate with activity trends (see Table in FAQ 4).

What spectroscopic methods are used to characterize this compound?

Level : Basic
Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent integration and connectivity (e.g., ethyl group quartets at ~4.3 ppm) .
  • IR : Ester carbonyl stretches appear at ~1700 cm1^{-1} .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 355.84 for C15_{15}H18_{18}ClN3_{3}O3_{3}S) .

What computational methods support the design of derivatives with enhanced activity?

Level : Advanced
Methodological Answer :

  • Molecular docking : Predict binding to HDAC or kinase active sites (e.g., using PDB: 4LX6) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .
  • Hydrogen bond analysis : Graph set analysis (e.g., Etter’s rules) identifies stabilizing interactions in crystal lattices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.